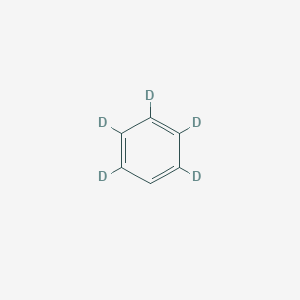

Benzene-d5

Beschreibung

Benzene-d5 (C₆H₁D₅, CAS 13657-09-5) is a deuterated derivative of benzene in which five hydrogen atoms are replaced by deuterium isotopes. This partial deuteration retains aromaticity while introducing isotopic labeling for analytical and synthetic applications. With a molecular weight of 83.14 g/mol and a boiling point of ~79°C (similar to benzene-d6), it is widely used in nuclear magnetic resonance (NMR) spectroscopy as a solvent for proton-decoupled experiments and as an internal standard in gas chromatography-mass spectrometry (GC/MS) .

This compound is synthesized via halogen-lithium exchange reactions, such as reacting d5-bromobenzene with n-butyllithium to generate d5-phenyllithium intermediates, which are subsequently quenched with electrophiles (e.g., benzyl bromide) to form derivatives like (Benzylsulfonyl)this compound . Its chemical reactivity parallels non-deuterated benzene, though C-D bonds exhibit slightly higher bond strength (456 kJ/mol vs. 413 kJ/mol for C-H), influencing kinetic isotope effects in reactions .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462530 | |

| Record name | Benzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-09-5 | |

| Record name | Benzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzene-d5 is typically synthesized through the catalytic dehalogenation of halogenated benzene compounds in the presence of deuterium gas. One common method involves the use of a nickel catalyst and deuterium gas to replace the halogen atoms with deuterium . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound can be produced by the deuteration of benzene using deuterium oxide (D2O) in the presence of a catalyst. The process involves heating benzene with deuterium oxide and a suitable catalyst, such as palladium on carbon, to achieve the desired level of deuteration . This method ensures high isotopic purity and is scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene-d5 undergoes similar chemical reactions as non-deuterated benzene, including electrophilic substitution reactions such as nitration, sulfonation, and halogenation . These reactions involve the replacement of a hydrogen or deuterium atom on the benzene ring with another substituent.

Common Reagents and Conditions:

Nitration: this compound reacts with concentrated nitric acid and sulfuric acid to form nitrothis compound.

Sulfonation: Heating this compound with fuming sulfuric acid produces benzenesulfonic acid-d5.

Major Products: The major products of these reactions are deuterated derivatives of benzene, such as nitrothis compound, benzenesulfonic acid-d5, and halogenated this compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzene-d5 is widely utilized as a starting material in organic synthesis due to its isotopic labeling properties. It serves as an intermediate in the synthesis of complex organic molecules, allowing researchers to track reaction pathways and mechanisms more accurately.

Case Study: Synthesis of Isotopically Labeled Compounds

In a study involving the synthesis of 15N-enriched compounds, this compound was used to prepare 15N-aniline derivatives. The isotopic labeling facilitated the investigation of reaction kinetics and mechanisms, demonstrating the compound's role in advancing synthetic methodologies .

Metabolic Studies

This compound is employed in metabolic studies to trace biochemical pathways. Its unique isotopic signature allows scientists to monitor the fate of the compound within biological systems.

Case Study: Tracing Biochemical Pathways

Researchers have used this compound in metabolic studies to investigate the metabolism of drugs and other compounds in vivo. By analyzing the distribution and transformation of this compound within biological matrices, they gained insights into metabolic pathways and enzyme activity .

Drug Development

The pharmaceutical industry leverages this compound in drug development for pharmacokinetic studies. Deuterated compounds often exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can enhance drug efficacy and stability.

Case Study: Deuterated Drug Candidates

A notable application involved the development of deuterated drugs where this compound was incorporated into the molecular structure. These compounds demonstrated improved pharmacokinetic properties, leading to enhanced therapeutic effects.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts provide a reliable benchmark for calibrating NMR instruments.

Data Table: NMR Chemical Shifts of this compound

| Compound | Chemical Shift (ppm) |

|---|---|

| Benzene | 7.27 |

| This compound | 7.00 |

This table illustrates how deuteration shifts the chemical environment, aiding in precise analytical measurements .

Material Science

This compound finds applications in material science, particularly in the synthesis of polymers and advanced materials where isotopic labeling can influence physical properties.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been utilized to synthesize deuterated polymers that exhibit unique thermal and mechanical properties compared to their non-deuterated analogs. This application highlights the importance of isotopic labeling in tailoring material characteristics for specific applications .

Wirkmechanismus

The mechanism of action of benzene-d5 is similar to that of non-deuterated benzene. In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms due to the kinetic isotope effect. Deuterium atoms form stronger bonds with carbon compared to hydrogen, which can lead to slower reaction rates in processes involving bond cleavage . This property is exploited in studies to understand reaction mechanisms and pathways.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

The table below summarizes key properties of benzene-d5 and related deuterated aromatics:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₁D₅ | 83.14 | ~79 | 0.95 | NMR solvent, GC/MS internal standard |

| Benzene-d6 | C₆D₆ | 84.14 | 79 | 0.95 | Proton-free NMR solvent |

| Chlorothis compound | C₆ClD₅ | 117.59 | 130–130.5 | 1.157 | Internal standard in GC/MS |

| Nitrothis compound | C₆D₅NO₂ | 128.14 | 210–211 | 1.20 | Isotopic tracer in organic synthesis |

| Toluene-d8 | C₆D₅CD₃ | 98.19 | 110–111 | 0.95 | Solvent for deuterium NMR |

| Ethylbenzene-d10 | C₈D₁₀ | 116.23 | 136–137 | 0.87 | Kinetic studies in catalysis |

Sources :

- Benzene-d6 : Fully deuterated (all six hydrogens replaced), making it ideal for eliminating proton signals in NMR .

- Chlorothis compound : Exhibits higher boiling point and density due to chlorine substitution, used as a retention index marker in GC/MS .

- Toluene-d8 : Features a perdeuterated methyl group (CD₃), enabling precise tracking of methyl group dynamics in reaction mechanisms .

Research Findings

- Kinetic Isotope Effects (KIEs): Reactions involving this compound exhibit KIEs of 2–3 in electrophilic substitutions, slowing reaction rates compared to non-deuterated analogs .

- Synthetic Utility: this compound derivatives like (Benzylsulfonyl)this compound are synthesized in 71% yield via DABSO-mediated sulfonylation, demonstrating compatibility with organometallic reagents .

- Stability : Deuterated compounds show enhanced thermal stability; for example, toluene-d8 remains inert under acidic conditions common in Friedel-Crafts alkylation .

Biologische Aktivität

Benzene-d5, a deuterated form of benzene, is utilized primarily in research settings, particularly in studies concerning its biological activity and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolism, potential health effects, and relevant case studies.

This compound (C6D6) is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium. This modification allows for the tracing of metabolic pathways in biological systems without altering the fundamental chemical structure of benzene. The molecular formula remains C6H6, but with the isotopic substitution, it provides unique insights into its behavior in biological contexts.

Metabolism of this compound

The metabolism of this compound mirrors that of non-deuterated benzene. Upon entering the body, benzene is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2E1. The metabolic pathway includes the conversion to benzene oxide, which can further transform into various phenolic compounds such as catechol and hydroquinone. These metabolites are known to contribute to the compound's toxicological profile.

Key Metabolic Pathways:

- Oxidation to Benzene Oxide: The initial step mediated by CYP2E1.

- Formation of Phenolic Metabolites: Includes catechol and hydroquinone.

- Reactive Oxygen Species (ROS) Production: These metabolites can generate ROS, leading to oxidative stress and potential damage to cellular components.

Biological Activity and Health Implications

Research has demonstrated that exposure to benzene and its derivatives, including this compound, can lead to several adverse health effects, particularly concerning hematotoxicity and carcinogenicity. Chronic exposure is notably linked to acute myeloid leukemia (AML) and myelodysplastic syndromes.

Health Effects:

- Acute Myeloid Leukemia (AML): Benzene exposure has been associated with increased risks of developing AML due to its genotoxic effects.

- Hematotoxicity: Benzene can cause damage to blood-forming organs, leading to conditions such as aplastic anemia.

- Genotoxicity: Studies indicate that benzene can induce genetic mutations through its metabolites.

Case Studies

Several case studies highlight the biological activity of benzene derivatives:

- Occupational Exposure Studies:

- Animal Studies:

- Metabolic Profiling:

Table: Summary of Biological Activity Findings

Q & A

Q. What are the key physicochemical properties of Benzenez-d5 critical for experimental design?

Benzene-d5 (C₆D₅H) is a deuterated analog of benzene where five hydrogen atoms are replaced with deuterium. Key properties include:

- Molecular weight : 83.14 g/mol (C₆D₅H vs. C₆H₆: 78.11 g/mol), affecting density (0.95 g/cm³) and boiling point (79°C) .

- Isotopic purity : Typically 98–99.5 atom% D, critical for minimizing proton contamination in NMR studies .

- Solubility : Similar to benzene but may exhibit slight differences in polar solvents due to isotopic effects. Methodological tip: Confirm purity via ¹H NMR (absence of residual proton signals) or mass spectrometry .

Q. How do researchers verify deuteration levels and purity in this compound?

- NMR spectroscopy : Residual proton signals in ¹H NMR (<1%) indicate isotopic impurities. For example, a singlet at ~7.3 ppm (aromatic protons) suggests incomplete deuteration .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 83 for C₆D₅H⁺) and isotopic distribution analysis confirm deuteration .

- Chromatography : GC-MS or HPLC with deuterated standards to detect non-deuterated contaminants .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Toxicity : Similar to benzene, it is carcinogenic. Use fume hoods, gloves, and closed systems to minimize exposure .

- Storage : Keep in airtight containers away from ignition sources (flash point: -11°C) .

- Waste disposal : Follow regulations for halogenated/deuterated organic waste .

Q. How is this compound synthesized, and what are common impurities?

- Synthesis : Catalytic exchange reactions (e.g., C₆H₆ + D₂O → C₆D₅H using Pt catalysts) or Grignard reagent deuteration .

- Impurities : Residual C₆H₆, partially deuterated isomers (e.g., C₆D₄H₂), or solvents like THF. Purity is enhanced via fractional distillation .

Q. What are the primary applications of this compound in academic research?

- NMR spectroscopy : As a solvent or internal standard due to minimal proton interference .

- Isotopic tracing : Studying reaction mechanisms (e.g., electrophilic aromatic substitution) via kinetic isotope effects (KIEs) .

Advanced Research Questions

Q. How can isotopic effects of this compound influence kinetic and thermodynamic studies?

- Kinetic isotope effects (KIEs) : Deuterium’s higher mass reduces vibrational frequencies, altering activation energies. For example, C-D bond cleavage is slower than C-H, affecting reaction rates .

- Thermodynamic impacts : Differences in zero-point energy may shift equilibrium positions in reversible reactions . Methodological tip: Compare results with non-deuterated controls and use computational models (e.g., DFT) to quantify KIEs .

Q. How should researchers design experiments to address contradictions in kinetic data from this compound studies?

- Identify variables : Purity, solvent interactions, and measurement techniques (e.g., NMR integration vs. GC-MS quantification) .

- Reproducibility : Replicate experiments with independently sourced this compound batches to rule out supplier-specific impurities .

- Meta-analysis : Systematically review literature (e.g., PubMed, TOXCENTER) for methodological inconsistencies .

Q. What strategies mitigate signal interference in NMR when using this compound as a solvent?

- Lock solvents : Use deuterated solvents (e.g., CDCl₃) with distinct lock frequencies to avoid overlap .

- Spectral editing : Apply pulse sequences (e.g., NOESY) to suppress residual proton signals .

- Temperature control : Adjust probe temperature to shift solvent peaks away from analyte regions .

Q. How can isotopic labeling with this compound elucidate complex reaction pathways?

Q. What are the limitations of this compound in studying biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.